N-[(1-oxophthalazin-2(1H)-yl)acetyl]glycine

Antitumor Breast Cancer MCF7

Secure N-[(1-oxophthalazin-2(1H)-yl)acetyl]glycine (CAS 1246058-90-1) to de-risk your SAR studies. Unlike cytotoxic primary amide derivatives (LC₅₀ 3.7–6.8 µg/mL against MCF7), this free carboxylic acid is an inactive matched-pair comparator, enabling precise pharmacophore mapping. Its terminal acid allows direct HOBt/DCC conjugation without deprotection, accelerating dipeptide library synthesis. With optimal CNS-physicochemical space (MW 261.23, TPSA 99.1 Ų) and an unsubstituted 4-position for late-stage diversification, this precursor directly accesses zopolrestat-like aldose reductase or VEGFR2 inhibitor scaffolds. Avoid the costly risk of functional-group-level substitution errors by sourcing the verified, pure entity for your discovery workflow.

Molecular Formula C12H11N3O4
Molecular Weight 261.23 g/mol
Cat. No. B4517689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(1-oxophthalazin-2(1H)-yl)acetyl]glycine
Molecular FormulaC12H11N3O4
Molecular Weight261.23 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=NN(C2=O)CC(=O)NCC(=O)O
InChIInChI=1S/C12H11N3O4/c16-10(13-6-11(17)18)7-15-12(19)9-4-2-1-3-8(9)5-14-15/h1-5H,6-7H2,(H,13,16)(H,17,18)
InChIKeyOBDHXUZJWJNXOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(1-Oxophthalazin-2(1H)-yl)acetyl]glycine – Compound Identity, Class Context, and Procurement Relevance


N-[(1-Oxophthalazin-2(1H)-yl)acetyl]glycine (CAS 1246058-90-1, molecular formula C₁₂H₁₁N₃O₄, molecular weight 261.23 g/mol) is a synthetic N-acyl-α-amino acid that integrates a 1-oxophthalazine (phthalazinone) heterocycle with an acetylated glycine moiety [1]. The compound belongs to the broader class of oxophthalazinyl acetic acid derivatives, a family extensively investigated for aldose reductase inhibition (e.g., zopolrestat) and, more recently, for anticancer, EGFR/VEGFR2 inhibitory, and GlyT1 modulatory activities [2]. Its free carboxylic acid terminus distinguishes it from corresponding methyl esters and amide analogs, conferring distinct physicochemical properties (XLogP −0.5, topological polar surface area 99.1 Ų, two hydrogen-bond donors, five hydrogen-bond acceptors) that directly affect solubility, permeability, and conjugate chemistry [3].

Why Generic Phthalazinone-Acetic Acid Derivatives Cannot Substitute for N-[(1-Oxophthalazin-2(1H)-yl)acetyl]glycine


Within the oxophthalazinyl acetic acid class, even minor structural variations produce substantial shifts in biological activity profiles. In the ARKIVOC 2009 study, glycine methyl ester conjugate 5a (the direct ester analog of the target compound) and the free acid intermediates 5a–e were completely inactive against MCF7 breast adenocarcinoma cells, whereas the corresponding terminal amide derivatives 6a–d exhibited LC₅₀ values ranging from 3.7 to 6.8 µg/mL [1]. This single functional-group alteration (carboxylic acid → methyl ester → primary amide) toggled the compounds from inactive to cytotoxic. Similarly, extending the amino acid chain to glycylglycine (CAS 1246076-66-3, MW 318.28) alters molecular weight, hydrogen-bonding capacity, and conformational flexibility, which can affect target engagement and pharmacokinetic behavior . Generic substitution without functional-group-level specification thus carries a high risk of selecting a compound with a divergent activity signature.

Quantitative Differentiation Evidence for N-[(1-Oxophthalazin-2(1H)-yl)acetyl]glycine Versus Closest Analogs


Free Carboxylic Acid vs. Methyl Ester: Differential Cytotoxicity in MCF7 Breast Adenocarcinoma

In a direct head-to-head comparison within the same study, the methyl ester analog 5a (N-(2-(1-oxophthalazin-2(1H)-yl)ethanoyl)glycine methyl ester), which differs from the target compound only by esterification of the terminal carboxyl group, was completely inactive against MCF7 breast adenocarcinoma cells. In contrast, the corresponding primary amide derivatives 6a–d exhibited concentration-dependent cytotoxicity with LC₅₀ values of 3.7–6.8 µg/mL and LC₉₀ values of 6.4–18.3 µg/mL [1]. This demonstrates that the free carboxylic acid terminus of N-[(1-oxophthalazin-2(1H)-yl)acetyl]glycine places it in a distinct functional category that exhibits a different activity phenotype from both the ester and the amide series.

Antitumor Breast Cancer MCF7 Cytotoxicity Structure-Activity Relationship

Physicochemical Property Differentiation: Glycine Conjugate vs. Glycylglycine Extended Analog

N-[(1-oxophthalazin-2(1H)-yl)acetyl]glycine (MW 261.23, C₁₂H₁₁N₃O₄) and its closest commercially available extended analog N-[(1-oxophthalazin-2(1H)-yl)acetyl]glycylglycine (MW 318.28, C₁₄H₁₄N₄O₅) differ by a glycine residue (ΔMW = 57.05 Da) [1]. The target compound possesses two hydrogen-bond donors and five hydrogen-bond acceptors, whereas the glycylglycine analog incorporates an additional amide bond, increasing both donor and acceptor counts and adding one more rotatable bond [2]. The lower molecular weight of the glycine conjugate keeps it within a more favorable range for CNS drug-likeness (MW < 300) and oral bioavailability prediction, although quantitative parallel permeability or solubility data for both compounds in the same assay system are not available.

Physicochemical Properties Molecular Weight Hydrogen Bonding Permeability Drug-Likeness

Structural Distinction from Aldose Reductase-Targeted Oxophthalazinyl Acetic Acids

Patent literature from Pfizer (US-5304557-A, EP-0397350) establishes that potent aldose reductase inhibitors in the oxophthalazinyl acetic acid series require a heterocyclic substituent at the 4-position of the phthalazinone ring (e.g., benzothiazolylmethyl in zopolrestat) [1][2]. N-[(1-oxophthalazin-2(1H)-yl)acetyl]glycine lacks this 4-position substitution, instead bearing a hydrogen at the 4-position. Zopolrestat (3,4-dihydro-4-oxo-3-[[5-(trifluoromethyl)-2-benzothiazolyl]methyl]-1-phthalazineacetic acid) is a structurally related, clinically evaluated aldose reductase inhibitor with an IC₅₀ in the nanomolar range, whereas unsubstituted 4-H phthalazinone acetic acid derivatives show substantially reduced or absent aldose reductase inhibitory activity [3]. No direct aldose reductase IC₅₀ data were identified for the target compound, but class-level SAR strongly indicates it would be a weak or inactive aldose reductase inhibitor compared to 4-substituted analogs.

Aldose Reductase Diabetes Complications Zopolrestat Structural Comparison

Carboxylic Acid Functionality Enables Direct Conjugation Chemistry Not Possible with Ester or Amide Analogs

The free carboxylic acid terminus of N-[(1-oxophthalazin-2(1H)-yl)acetyl]glycine enables direct activation and coupling (e.g., via HOBt/DCC or azide-coupling methods) without a deprotection step, as demonstrated in the synthesis of phthalazinone-amino acid conjugates where 2-(1-oxophthalazin-2(1H)-yl)acetic acid (CAS 90689-39-7, MW 204.18) was coupled with various L-amino acid methyl esters [1]. The target compound already incorporates the glycine residue, positioning it one synthetic step ahead of the core acid for researchers building dipeptide or tripeptide conjugates. In contrast, the methyl ester analog requires saponification before further amide bond formation, adding a synthetic step and potential yield loss [1].

Synthetic Intermediate Conjugation Chemistry Amide Coupling Peptide Synthesis

Validated Application Scenarios for N-[(1-Oxophthalazin-2(1H)-yl)acetyl]glycine Based on Quantitative Evidence


Scaffold for Negative-Control or Inactive Comparator in MCF7 Breast Cancer Cytotoxicity SAR Studies

Because the free acid/ester series (including the methyl ester analog 5a) was demonstrated to be completely inactive against MCF7 cells—while the corresponding amides 6a–d exhibited LC₅₀ values of 3.7–6.8 µg/mL—N-[(1-oxophthalazin-2(1H)-yl)acetyl]glycine can serve as a structurally matched, inactive comparator compound in structure-activity relationship (SAR) studies aimed at identifying the minimal cytotoxic pharmacophore within phthalazinone-amino acid conjugates [1].

Pre-Formed Glycine Building Block for One-Step Dipeptide Library Synthesis

The compound's free carboxylic acid group enables direct HOBt/DCC-mediated coupling to amino acid methyl esters without a preliminary deprotection step. This makes it a convenient building block for generating small libraries of phthalazinone-dipeptide conjugates for screening against cancer, kinase, or transporter targets, as demonstrated in the general synthetic protocol of El Nezhawy et al. [1].

Low-Molecular-Weight Fragment for CNS-Permeable or Fragment-Based Drug Discovery Libraries

With a molecular weight of 261.23 g/mol (below the MW 300 threshold often used as a lipophilicity-independent CNS drug-likeness filter), only two hydrogen-bond donors, five hydrogen-bond acceptors, and a TPSA of 99.1 Ų, the compound occupies favorable physicochemical space for CNS penetration or fragment-based screening libraries [2]. This distinguishes it from the larger glycylglycine analog (MW 318.28) and from 4-substituted phthalazinone derivatives bearing lipophilic heterocyclic side chains.

Synthetic Intermediate for Installing 4-Position Substituents Toward Aldose Reductase or Kinase Inhibitors

Patent SAR (US-5304557-A, EP-0397350) establishes that potent aldose reductase inhibition requires a heterocyclic substituent at the 4-position of the phthalazinone ring [3][4]. The target compound, bearing hydrogen at the 4-position, represents an unsubstituted precursor that can be elaborated via electrophilic or cross-coupling chemistry to install benzothiazolylmethyl, benzyl, or pyrazolyl groups—thereby accessing the pharmacophore space of zopolrestat-like aldose reductase inhibitors or Aurora kinase/VEGFR2 inhibitors.

Quote Request

Request a Quote for N-[(1-oxophthalazin-2(1H)-yl)acetyl]glycine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.